2-Methyl-2-pentene

Description

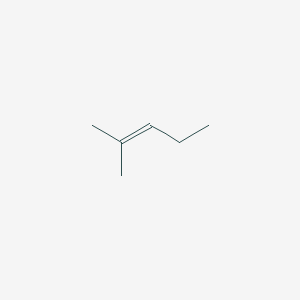

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-5-6(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMZCWZIJXAGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073217 | |

| Record name | 2-Methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

158.0 [mmHg] | |

| Record name | 2-Methyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-27-4, 37275-41-5 | |

| Record name | 2-Methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037275415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KOG6SH4S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Pathways of 2 Methyl 2 Pentene

Laboratory and Specialized Synthesis Approaches

Formation via Cracking of Higher Hydrocarbons

2-Methyl-2-pentene is a common product formed during the thermal or catalytic cracking of higher hydrocarbons, particularly within refinery streams. These processes involve breaking down larger, more complex hydrocarbon molecules into smaller, more valuable olefins and paraffins. This compound can be found in refinery streams such as catalytic naphthas, which are produced by the catalytic cracking of gas oils, and thermal naphthas, resulting from the thermal cracking of gas oils.

The formation of this compound in these processes often occurs alongside other isomeric C6 olefins. For instance, in certain acid-catalyzed processes, 2-methyl-1-pentene (B165372), another C6 isomer, can undergo isomerization to yield this compound. This isomerization can be facilitated by contact with sulfuric acid under specific conditions, where 2-methyl-1-pentene is selectively extracted into the acid phase and subsequently isomerized to a mixture predominantly containing this compound. This method is particularly valuable for producing high-purity this compound, as it avoids the formation of problematic cis- and trans-3-methyl-2-pentene (B1580960) isomers, which have very close boiling points to this compound and are difficult to separate.

Research into the pyrolysis of this compound itself, as a model for iso-hexene cracking, has shown that under conditions such as 500°C and 0.12 MPa, its conversion rate is negligibly low (1.94 wt%). This suggests that while this compound can undergo further reactions under cracking conditions, its primary significance in this context is often as a product derived from the breakdown of larger feedstocks. The presence of sulfur compounds has also been observed to influence the reactions in the gaseous phase during the pyrolysis of this compound, affecting the formation of byproducts such as 2-methyl-1-pentene, methylpentadiene, and 4-methyl-2-pentene.

Olefin Cross-Metathesis Reactions (e.g., with 2-Methyl-2-butene)

Olefin cross-metathesis (CM) is a powerful synthetic methodology that involves the intermolecular exchange of alkylidene fragments between two different olefins, typically catalyzed by transition metal complexes. This reaction allows for the construction of new carbon-carbon double bonds with high efficiency.

The formation of this compound through cross-metathesis reactions has been observed, particularly in the context of C4 olefin transformations. For example, the cross-metathesis of two α-olefins, specifically 1-butene (B85601) and isobutene, can lead to the formation of this compound. While this pathway may be less favored compared to other metathesis products like propene, 2-pentene (B8815676), and 2-methyl-2-butene (B146552) in certain systems, it demonstrates a viable route for its synthesis.

The mechanism of olefin metathesis generally involves a [2+2] cycloaddition of an alkene double bond to a transition metal alkylidene, forming a metallacyclobutane intermediate. This intermediate can then undergo cycloelimination to yield either the original species or new alkene and alkylidene products. Ruthenium-based catalysts, such as imidazolylidene ruthenium benzylidene complexes, have been extensively studied for their effectiveness in cross-metathesis reactions, including those involving trisubstituted olefins.

While 2-methyl-2-butene is frequently employed as a reactant in cross-metathesis to introduce prenyl groups into various organic molecules, the reverse or related reactions can also lead to the formation of this compound. The ability to synthesize trisubstituted olefins, such as this compound, through cross-metathesis provides a valuable alternative to traditional methods like Wittig olefinations, utilizing readily available olefin starting materials under mild conditions and with low catalyst loadings.

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 2 Pentene

Electrophilic Addition Reactions

Electrophilic addition reactions involve the breaking of the π-bond and the formation of new σ-bonds by the addition of an electrophile across the double bond. pearson.com

The reaction of 2-methyl-2-pentene with halogens like bromine (Br₂) proceeds via an electrophilic addition mechanism. The π-electrons of the double bond attack the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. brainly.commasterorganicchemistry.com This three-membered ring intermediate is then attacked by a bromide ion from the opposite face, resulting in anti-addition. masterorganicchemistry.com

Reaction Example: Bromination of this compound

| Reactant | Reagent | Product | Stereochemistry |

| This compound | Br₂ | 2,3-Dibromo-2-methylpentane | Anti-addition |

Hydrohalogenation involves the addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond. brainly.commasterorganicchemistry.com This reaction typically follows Markovnikov's Rule, which states that the hydrogen atom adds to the carbon atom of the alkene that already has the greater number of hydrogen atoms, while the halogen adds to the more substituted carbon. brainly.commasterorganicchemistry.comvaia.com This regioselectivity is governed by the formation of the most stable carbocation intermediate during the reaction pathway. For this compound, the double bond is between C2 and C3. Protonation at C3 (the less substituted carbon) leads to a more stable tertiary carbocation at C2, which then readily reacts with the halide ion. brainly.comvaia.combrainly.com

Reaction Examples: Hydrohalogenation of this compound

| Reactant | Reagent | Major Product | Regioselectivity |

| This compound | HBr | 2-Bromo-2-methylpentane | Markovnikov |

| This compound | HI | 2-Iodo-2-methylpentane | Markovnikov |

| This compound | HCl | 2-Chloro-2-methylpentane | Markovnikov |

Hydration reactions add a molecule of water across the double bond, converting the alkene into an alcohol.

Acid-Catalyzed Hydration: This method involves treating the alkene with water in the presence of a strong acid, such as sulfuric acid (H₂SO₄). vaia.combrainly.commasterorganicchemistry.com The mechanism proceeds through the protonation of the alkene to form a carbocation intermediate, followed by the nucleophilic attack of water on the carbocation. masterorganicchemistry.com A final deprotonation step yields the alcohol. This reaction also adheres to Markovnikov's Rule, with the hydroxyl group attaching to the more substituted carbon atom. vaia.combrainly.com

Oxymercuration-Demercuration: This two-step process offers a reliable method for hydrating alkenes to form Markovnikov alcohols without the risk of carbocation rearrangements, which can occur in acid-catalyzed hydration. brainly.comlibretexts.org In the first step (oxymercuration), this compound reacts with mercuric acetate (B1210297) [Hg(OAc)₂] in the presence of water, forming a cyclic mercurinium ion intermediate. vaia.comlibretexts.orgmasterorganicchemistry.com This bridged ion is then attacked by water at the more substituted carbon, leading to anti-addition of the hydroxyl group and the mercury group. masterorganicchemistry.comjove.com The second step (demercuration) involves the reduction of the organomercury compound with sodium borohydride (B1222165) (NaBH₄), replacing the mercury with a hydrogen atom. brainly.commasterorganicchemistry.com

Reaction Examples: Hydration of this compound

| Reactant | Reagent | Product | Regioselectivity | Stereochemistry |

| This compound | H₂O, H₂SO₄ (acid-catalyzed) | 2-Methylpentan-2-ol | Markovnikov | Not stereoselective |

| This compound | 1. Hg(OAc)₂, H₂O; 2. NaBH₄, OH⁻ (oxymercuration-demercuration) | 2-Methylpentan-2-ol | Markovnikov | Anti-addition of OH and H from Hg-H replacement jove.com |

Reaction Example: Hydroboration-Oxidation of this compound

| Reactant | Reagent | Product | Regioselectivity | Stereochemistry |

| This compound | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-Methylpentan-3-ol | Anti-Markovnikov | Syn-addition |

Catalytic hydrogenation involves the addition of hydrogen gas (H₂) across the double bond of an alkene in the presence of a metal catalyst (e.g., palladium (Pd), platinum (Pt), or nickel (Ni)). brainly.comjst.go.jp This process saturates the double bond, converting the alkene into an alkane. The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. jst.go.jp

Reaction Example: Catalytic Hydrogenation of this compound

| Reactant | Reagent | Catalyst | Product |

| This compound | H₂ | Pd/Pt/Ni | 2-Methylpentane (B89812) |

Hydroboration-Oxidation Stereochemistry and Regiochemistry

Oxidative Transformation Reactions

This compound also undergoes various oxidative transformations, leading to the cleavage of the double bond or the introduction of oxygen-containing functional groups.

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds using ozone (O₃), followed by a reductive or oxidative workup. For this compound, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc/water) cleaves the double bond, yielding carbonyl compounds. brainly.combrainly.com

Reaction Example: Ozonolysis of this compound (Reductive Workup)

| Reactant | Reagent | Products |

| This compound | 1. O₃; 2. (CH₃)₂S/H₂O | 3-Methyl-2-butanone (B44728) and Acetaldehyde (B116499) brainly.com |

Permanganate (B83412) Oxidation: Potassium permanganate (KMnO₄) can react with alkenes under various conditions.

Cold, Dilute KMnO₄ (Baeyer Test): Under cold and dilute conditions, KMnO₄ reacts with alkenes to form vicinal diols (1,2-diols) through syn-addition.

Hot, Concentrated KMnO₄: Under hot and concentrated conditions, KMnO₄ causes oxidative cleavage of the double bond, similar to ozonolysis, but can further oxidize aldehydes to carboxylic acids and ketones remain. If the carbon is fully substituted (like C2 in this compound), it can lead to a ketone and carbon dioxide if the other carbon is fully oxidized.

Epoxidation: Alkenes can be converted to epoxides (oxiranes) by reaction with peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA). This reaction involves the direct addition of an oxygen atom across the double bond, forming a three-membered cyclic ether.

Ozonolysis Mechanism and Product Formation

Ozonolysis is a powerful method for the oxidative cleavage of alkenes, where the carbon-carbon double bond is broken and replaced by carbon-oxygen double bonds, forming carbonyl compounds brainly.comlibretexts.org. The reaction proceeds through a characteristic mechanism involving the formation of unstable intermediates.

Mechanism:

Initial Electrophilic Addition: The first step involves the electrophilic addition of ozone (O₃) to the double bond of this compound, leading to the formation of a cyclic intermediate known as a molozonide brainly.comlibretexts.org. This molozonide is highly unstable.

Molozonide Rearrangement: The unstable molozonide then rapidly rearranges, breaking apart into a carbonyl compound and a carbonyl oxide molecule brainly.comlibretexts.orguomustansiriyah.edu.iq.

Ozonide Formation: The carbonyl and carbonyl oxide fragments then recombine to form a more stable cyclic intermediate called an ozonide brainly.comlibretexts.orguomustansiriyah.edu.iq.

Reductive Workup: Since some ozonides can be explosive, they are typically not isolated but immediately subjected to a reductive workup. This step converts the ozonide into the final desired carbonyl products brainly.comlibretexts.orglibretexts.org. Common reducing agents include aqueous hydrogen peroxide or zinc and water brainly.comaskfilo.com.

Product Formation: The ozonolysis of this compound primarily yields two main products: 3-methyl-2-butanone (a ketone) and acetaldehyde (an aldehyde) brainly.com. This cleavage effectively breaks the double bond, with the carbonyl group forming at the carbon adjacent to the methyl group on the longer carbon chain brainly.com.

| Reactant | Reagent | Products |

| This compound | O₃, followed by reductive workup (e.g., H₂O₂, Zn/H₂O) | 3-Methyl-2-butanone, Acetaldehyde |

Permanganate Oxidation Pathways

Potassium permanganate (KMnO₄) is a strong oxidizing agent capable of cleaving alkenes, with the products varying depending on the reaction conditions (cold/dilute vs. hot/concentrated) uomustansiriyah.edu.iqsavemyexams.com.

Cold, Dilute KMnO₄: When this compound is reacted with cold, dilute potassium permanganate, the pale purple solution turns colorless, and the product is a diol. This reaction involves syn-dihydroxylation, where two hydroxyl (-OH) groups are added across the double bond libretexts.orgsavemyexams.com.

Hot, Concentrated KMnO₄: Under harsher conditions with hot, concentrated potassium permanganate, the carbon-carbon double bond is completely broken savemyexams.com. The hydroxyl groups in the initially formed diol are further oxidized. Depending on the substitution pattern of the alkene, this can lead to ketones, aldehydes, carboxylic acids, or even carbon dioxide gas libretexts.orguomustansiriyah.edu.iqlibretexts.orgsavemyexams.com. For this compound, the strong oxidation would lead to the formation of carbonyl compounds, similar to ozonolysis, but potentially with further oxidation of any aldehyde products to carboxylic acids, and any terminal CH₂ groups to CO₂.

Epoxidation Reactions (e.g., of Perfluoro-2-methyl-2-pentene)

Epoxidation reactions involve the addition of an oxygen atom across the double bond to form an epoxide, a three-membered cyclic ether pearson.com. While the specific epoxidation of this compound is not detailed in the provided snippets, information regarding the epoxidation of its perfluorinated analog, perfluoro-2-methyl-2-pentene (B72772), is available.

Epoxidation of Perfluoro-2-methyl-2-pentene: Perfluoro-2-methyl-2-pentene can be epoxidized to yield perfluoro-2,3-epoxy-2-methylpentane encyclopedia.pubgoogle.compatsnap.com. This reaction can be achieved by reacting perfluoro-2-methyl-2-pentene with sodium hypochlorite (B82951) (NaClO) in the presence of amine catalysts (e.g., triethylamine) at mild temperatures (0–35°C) google.compatsnap.com. This method offers advantages such as mild reaction conditions, a fast reaction rate, high selectivity, and high yield google.compatsnap.com. Catalytic epoxidation methods have also been developed using in situ generated tri-n-butylamine N-oxide or N,N-dimethylcyclohexylamine N-oxide as reagents, often coupled with the N-oxidation of tertiary amines by hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA) scientific.net.

| Reactant | Reagent | Product |

| Perfluoro-2-methyl-2-pentene | Sodium hypochlorite (NaClO), Amine catalyst | Perfluoro-2,3-epoxy-2-methylpentane |

| Perfluoro-2-methyl-2-pentene | Tri-n-butylamine N-oxide or N,N-Dimethylcyclohexylamine N-oxide (generated in situ with H₂O₂ or MCPBA) | Perfluoro-2,3-epoxy-2-methylpentane |

Singlet Oxygen Photooxidation Chemistry

This compound participates in singlet oxygen photooxidation reactions. Studies have shown that the photooxygenation of alkenes adsorbed on dye-supported zeolites can significantly enhance product regioselectivity compared to reactions in solution uoc.gr.

For this compound, when the reaction with singlet oxygen occurs within thionin-supported zeolite Na-Y, it regiospecifically yields only the secondary allylic hydroperoxide uoc.gr. In contrast, when the same reaction takes place in solution, a mixture of tertiary and secondary hydroperoxides is formed, typically in a 60/40 ratio (tertiary/secondary) uoc.gr. This dramatic change in regioselectivity within the zeolite environment has been attributed to synergistic interactions between the alkali metal cation, the alkene, and oxygen in the transition state of perepoxide formation uoc.gr. The less substituted side of the alkene becomes significantly more reactive within the zeolite compared to solution-phase reactions uoc.gr.

Isomerization and Rearrangement Mechanisms

Isomerization reactions involve the rearrangement of atoms within a molecule to form an isomer. This compound can undergo isomerization to other alkenes under various catalytic conditions .

Acid-Catalyzed Isomerization Studies

Acid-catalyzed isomerization of alkenes typically proceeds via carbocation intermediates . For instance, 2-methyl-1-pentene (B165372) can isomerize to this compound when protonated by sulfuric acid, forming a tertiary carbocation that then rearranges to the more stable this compound structure . This mechanism avoids the formation of cis-3-methyl-2-pentene (B1583948) because the carbocation intermediate cannot adopt the necessary geometry for such byproducts .

Studies on mixed metal phospho-sulfates have shown activity towards this compound isomerization, suggesting that the same catalytic mechanism is likely responsible for the observed isomerization products across different acid site strength categories osti.gov. The protonation step involves the binding of H⁺ to the double bond, forming a tertiary carbocation, followed by deprotonation .

Catalytic Isomerization Dynamics

Catalytic isomerization of this compound is valuable for studying catalytic activity in materials like zeolites . Zeolite catalysts, such as Y and ZSM-5, are known to promote the isomerization of iso-hexenes like this compound scielo.br. However, catalysts with smaller pore sizes, such as SAPO-34, may exhibit lower conversion for this compound due to its large dynamic diameter preventing entry into the internal channels scielo.br. In such cases, a significant portion of the iso-hexene remains on the catalyst surface, promoting isomerization and hydrogen transfer reactions scielo.br.

The isomerization of pentene isomers, including the formation of branched isomers like 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056) from n-pentenes, is a well-studied process on acid sites of catalysts like Pt/Na-[Fe]ZSM-5 berkeley.eduresearchgate.net. These reactions involve rapid hydride shifts on acid sites, leading to an approach to thermodynamic equilibrium among the isomers berkeley.edu. The skeletal isomerization of n-pentenes to isopentenes can be explained by both monomolecular and bimolecular reaction mechanisms, with the monomolecular mechanism often better explaining the formation of dimerization and fragmentation products researchgate.net.

| Catalyst Type | Effect on this compound Isomerization |

| Zeolite Y | Promotes isomerization scielo.br |

| Zeolite ZSM-5 | Promotes isomerization scielo.br |

| SAPO-34 | Lower conversion due to pore size, promotes surface isomerization and hydrogen transfer scielo.br |

| Pt/Na-[Fe]ZSM-5 | High isomerization rates, promotes skeletal rearrangements via acid sites berkeley.edu |

Decarbonylation Processes and Kinetics

Gas-Phase Homogeneous Catalytic Decarbonylation

Decarbonylation is a chemical reaction that involves the removal of carbon monoxide (CO) from a molecule. This process is typically observed in compounds containing a carbonyl group, such as aldehydes, ketones, or carboxylic acids. masterorganicchemistry.comwhiterose.ac.ukuni-rostock.de For instance, gas-phase homogeneous catalytic decarbonylation has been studied for α,β-unsaturated aldehydes like 2-methyl-2-propenal and E-2-methyl-2-pentenal, which yield alkenes and carbon monoxide in the presence of catalysts such as hydrogen chloride. colab.wsresearchgate.netresearchgate.net

However, this compound is an alkene and does not possess a carbonyl functional group. Therefore, it does not undergo direct decarbonylation in the classical sense, as it lacks the structural prerequisite for the elimination of carbon monoxide. While alkenes can be formed through the oxidative decarboxylation of carboxylic acids, this is a synthetic method for alkene generation rather than a reaction of an existing alkene. redalyc.orgredalyc.org

Catalysis in 2 Methyl 2 Pentene Chemistry

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers precise control over reaction selectivity and activity due to the well-defined nature of the catalytic species.

In homogeneous catalysis, particularly for alkene dimerization, the choice and design of ligands around the central metal atom significantly influence the catalytic activity and selectivity towards specific products. While direct detailed studies on ligand effects specifically for 2-methyl-2-pentene dimerization are not extensively documented in the provided search results, general principles observed in the dimerization of other alkenes, such as ethylene (B1197577) and 1-pentene, can be extrapolated mdpi.comresearchgate.net.

For instance, in the dimerization and oligomerization of α-olefins, transition metal complexes, often activated by methylaluminoxane (B55162) (MAO), are employed. The structure of metallocene catalysts, including the nature of their ligands, dictates the chemoselectivity of the reaction mdpi.com. For example, bis-cyclopentadienyl complexes and ansa-indenyl ligands have shown varying degrees of activity and selectivity for oligomerization and polymerization of 1-pentene, yielding dimers, trimers, and tetramers with different stereoselectivities mdpi.com. The presence of specific substituents on ligands can also impact catalytic activity; for example, electron-withdrawing or electron-pushing groups on bis(imino)pyridine vanadium(III) complexes influence the product distribution in propylene (B89431) dimerization uni-bayreuth.de. The coordination environment provided by ligands for the metal center is crucial for high catalytic activity and selectivity, as seen in highly active homogeneous ethylene dimerization catalysts involving Ni²⁺ coordinated with imine groups acs.org.

These findings suggest that for this compound, the careful design of ligands in homogeneous catalytic systems would be paramount in directing its dimerization or other reactions towards desired products, by influencing factors such as steric hindrance, electronic properties, and the stability of intermediates.

Water-soluble ruthenium complexes have been investigated as catalytic precursors in hydroformylation reactions, offering the advantage of biphasic systems for easier catalyst separation and recovery redalyc.orgresearchgate.net. The complex RuCl₂(DMSO)₄ has been tested as a catalytic precursor in the hydroformylation of various olefins, including this compound, in both homogeneous and biphasic organic solvent/water systems redalyc.org.

However, for substituted olefins like this compound, the reaction was observed to be very slow, resulting in a very low yield of the oxo product (aldehyde) redalyc.org. This indicates that while water-soluble ruthenium complexes can catalyze such reactions, their activity with highly substituted alkenes like this compound may be limited compared to linear olefins redalyc.org. Another water-soluble complex, Ru(H)₂(CO)(TPPMS)₃ (where TPPMS is (C₆H₅)₂P(m-C₆H₄SO₃Na)), has also been used as a catalyst precursor for aqueous-biphasic catalytic hydroformylation of alkenes, showing an activity trend where 1-hexene (B165129) > cyclohexene (B86901) > 2,3-dimethyl-1-butene, further supporting the lower reactivity of more substituted olefins researchgate.net.

Table 1: Hydroformylation of Olefins with RuCl₂(DMSO)₄ Complex redalyc.org

| Substrate | Reaction Type | Yield of Oxo Product (Low/Very Low) | Notes |

| 1-hexene | Biphasic | Good yield | Better activity for linear olefins |

| Cyclohexene | Biphasic | Somewhat smaller yield | Expected for cyclic olefin |

| This compound | Biphasic | Very low yield | Reaction very slow for substituted olefin |

| 2,3-dimethyl-2-butene | Biphasic (mixture) | Very low yield | Substituted olefins give low yields |

Ligand Effects on Catalytic Activity and Selectivity (e.g., in Alkene Dimerization)

Heterogeneous Catalysis

Heterogeneous catalysis, involving catalysts in a different phase from the reactants, is widely used in industrial processes due to ease of separation and regeneration.

Supported metal catalysts, including platinum (Pt), palladium (Pd), and copper (Cu), are commonly employed for hydrogenation reactions. This compound can undergo hydrogenation to yield saturated hydrocarbons . Specifically, in the presence of a palladium catalyst, the double bond of this compound is reduced to a single bond, forming 2-methylpentane (B89812) .

Table 2: Hydrogenation of this compound

| Reactant | Catalyst | Product | Reaction Type |

| This compound | Palladium | 2-Methylpentane | Hydrogenation |

Regarding hydrodeoxygenation (HDO), while supported metal catalysts like Pt, Pd, and Cu are highly effective for the HDO of oxygenated compounds, such as aldehydes and ketones derived from biomass, direct information on the hydrodeoxygenation of this compound itself as a substrate is not found in the provided search results researchgate.netmdpi.com. Studies often focus on compounds like 2-methyl-2-pentenal (B83557), methyl isobutyl ketone (MIBK), or diisobutyl ketone (DIBK), which are oxygenates, rather than non-oxygenated alkenes like this compound researchgate.net. For example, Pt, Pd, and Cu catalysts supported on silica (B1680970) have been studied for the hydrodeoxygenation and hydrogenation of 2-methyl-2-pentenal, showing activity for both C=C and C=O bonds, with activity order Pt > Pd > Cu researchgate.net.

Photocatalysis on titanium dioxide (TiO₂) P25 is a significant pathway for the conversion of various organic compounds. Tertiary alcohols, which are typically inert towards oxidation, can undergo unexpected and selective photocatalytic reactions on TiO₂ P25 under UV irradiation acs.orgnih.govnih.gov.

A notable example involves the gas-phase photocatalytic conversion of 2-methyl-2-pentanol (B124083) (a tertiary alcohol) on TiO₂ P25. Under anaerobic conditions and UV irradiation, 2-methyl-2-pentanol is selectively converted to acetone (B3395972) and propane (B168953) acs.orgnih.govtum.deresearchgate.net. This reaction proceeds via a homolytic C-C bond cleavage in the α-position due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group nih.govnih.gov. If longer carbon chains are present, the bond cleavage occurs exclusively there, rather than at methyl groups nih.gov.

Table 3: Photocatalytic Conversion of 2-Methyl-2-pentanol on TiO₂ P25 acs.orgnih.govtum.deresearchgate.net

| Catalyst System | Reactant | Irradiation | Main Products | Additional Products (with Pt) | Key Mechanism |

| Bare TiO₂ P25 | 2-Methyl-2-pentanol | UV | Acetone, Propane | N/A | Hole-mediated disproportionation, C-C bond cleavage |

| Pt-decorated TiO₂ P25 | 2-Methyl-2-pentanol | UV | Acetone, Propane | Hexane, H₂ | Propyl radical recombination, H₂ evolution |

Zeolites, with their well-defined pore structures and acidic sites, are effective heterogeneous catalysts for the isomerization of alkenes. This compound can undergo isomerization to other alkenes, such as trans-3-methyl-2-pentene (B1580960), under catalytic conditions facilitated by zeolites . This isomerization capability makes this compound a valuable probe molecule for assessing catalytic activity in zeolite catalysts .

The isomerization of pentene isomers, including this compound, to isopentenes can be achieved through processes like "Pentesom," which are catalyzed by zeolites taylorandfrancis.com. Studies on the skeletal isomerization of 2-pentene (B8815676) over acidic zeolites like Beta, Mordenite, and ZSM-5 have explored different reaction pathways, including the "dimethylcyclopropane" (DMCP), methyl shift, and ethyl shift mechanisms ntnu.no. The DMCP mechanism, involving the rearrangement of protonated cyclopropane, is often proposed as the dominant pathway ntnu.no.

The effectiveness of zeolites in isomerization is influenced by their pore dimensions and acidity. For example, large 12-ring channels of Beta and Mordenite zeolites exhibit little steric hindrance for 2-pentene isomerization, whereas the smaller 10-ring channels of ZSM-5 significantly increase the reaction activation energy due to steric constraints within the micropores ntnu.no. This shape selectivity is a key characteristic of zeolite catalysis, influencing the accessibility of reactants and the formation of specific products.

Photocatalytic Conversion Pathways (e.g., on TiO2 P25 from related alcohols)

Mechanistic Insights in Catalytic Transformations

The chemical transformations of this compound are often governed by intricate mechanistic pathways, involving various reactive intermediates and directing effects. Understanding these insights is crucial for predicting reaction outcomes and designing effective catalytic systems.

Role of Carbocation Intermediates and Stability in Reactions

In many electrophilic addition reactions involving this compound, carbocation intermediates play a pivotal role in determining the regioselectivity of the reaction. A carbocation is a carbon atom with a positive charge due to having only three bonds and an incomplete octet physicsandmathstutor.com. The stability of carbocations varies with the degree of substitution, with tertiary carbocations being the most stable, followed by secondary, and then primary physicsandmathstutor.comchemistrytalk.org. This stability order is attributed to hyperconjugation and inductive effects, where adjacent alkyl groups (electron-donating groups) help delocalize the positive charge, thereby stabilizing the carbocation chemistrytalk.org.

For this compound, the double bond is located between the second and third carbons, with a methyl group on the second carbon. When an electrophile attacks this double bond, the formation of a more stable carbocation intermediate is favored vaia.commsu.educhegg.com. For instance, in acid-catalyzed hydration or addition of hydrogen halides (HX), the proton (H+) adds to the carbon of the double bond that results in the formation of the more stable carbocation vaia.commsu.educhegg.combrainly.com. This typically leads to the positive charge residing on the more substituted carbon, which in the case of this compound, is the tertiary carbon (C2) vaia.combrainly.com.

Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, can occur if they lead to a more stable carbocation. This phenomenon can sometimes lead to unexpected products masterorganicchemistry.comuomustansiriyah.edu.iq.

Understanding Criegee Intermediate Formation in Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds in alkenes, including this compound, to form carbonyl compounds. The reaction mechanism involves the formation of a key intermediate known as the Criegee intermediate, or carbonyl oxide.

The generally accepted mechanism for ozonolysis (the Criegee mechanism) involves the following steps:

Initial Cycloaddition: Ozone (O₃) undergoes a [3+2] cycloaddition with the alkene (this compound) to form a primary ozonide (also called a molozonide). This is a highly unstable, five-membered ring intermediate.

Retro-Cycloaddition (Reversion): The primary ozonide rapidly decomposes via a retro-[3+2] cycloaddition, cleaving both the carbon-carbon double bond and one of the oxygen-oxygen bonds of the ozonide. This step generates two fragments: a carbonyl compound (an aldehyde or ketone, depending on the substitution of the original alkene) and a Criegee intermediate (carbonyl oxide).

Criegee Intermediate Formation: The Criegee intermediate is a zwitterionic species with a positive charge on the terminal oxygen and a negative charge on the adjacent carbon, or it can be viewed as a resonance hybrid with a diradical character. For this compound, the cleavage of the double bond (between C2 and C3) would lead to the formation of a ketone (2-butanone from C3 and C4-C5 part of the chain) and a Criegee intermediate derived from the C2 and methyl groups.

Secondary Cycloaddition: In the presence of a suitable carbonyl compound (either the one formed in the previous step or an added aldehyde/ketone), the Criegee intermediate undergoes another [3+2] cycloaddition to form a more stable secondary ozonide.

Reductive or Oxidative Workup: The secondary ozonide is then typically cleaved under reductive or oxidative workup conditions to yield the final carbonyl products (aldehydes, ketones, or carboxylic acids).

The Criegee intermediate is highly reactive and plays a crucial role in atmospheric chemistry as well as in synthetic organic chemistry. Its transient nature makes direct characterization challenging, but its existence and role are well-established through various experimental and computational studies. The specific carbonyl products derived from this compound depend on the position of the double bond and the subsequent workup conditions. For this compound, ozonolysis followed by reductive workup would yield acetone and propanal.

Catalyst Design and Engineering

Strategies for Tuning Catalytic Selectivity through Ligand Modification

Catalyst design and engineering are paramount in achieving desired selectivity in reactions involving this compound. A primary strategy for tuning catalytic selectivity, particularly in transition metal-catalyzed reactions, involves the modification of ligands. Ligands are molecules or ions that bind to the central metal atom, influencing its electronic and steric properties, and consequently, its catalytic behavior.

Electronic Effects of Ligands:

Electron-Donating/Withdrawing Groups: Ligands with strong electron-donating groups can increase the electron density on the metal center, making it more nucleophilic. Conversely, electron-withdrawing ligands decrease electron density, enhancing the metal's electrophilicity. This electronic tuning can influence the activation of the alkene, the stability of intermediates (e.g., metallacyclobutanes in metathesis), and the rate-determining step of the catalytic cycle. For instance, in olefin metathesis, the electronic nature of ligands significantly impacts the stability and reactivity of the metallacyclobutane intermediate, which is directly correlated with the catalyst's metathesis activity acs.orgrsc.org. The presence of a low-lying vacant metal d-orbital, influenced by the ligand field, is crucial for efficient cycloaddition and cycloreversion rsc.org.

π-Accepting/Donating Properties: Ligands can also exhibit π-accepting or π-donating characteristics, which further modulate the electron density and orbital interactions between the metal and the substrate. This can be critical for stabilizing transition states or intermediates.

Steric Effects of Ligands:

Bulkiness and Cone Angle: The steric bulk of ligands can control the accessibility of the active site to the substrate, influencing regioselectivity and stereoselectivity. Bulky ligands can create a confined environment around the metal center, favoring the formation of specific isomers by hindering the approach of the substrate from certain directions. For example, in hydroformylation or hydrogenation reactions of this compound, the size and shape of phosphine (B1218219) ligands can dictate which carbon of the double bond is attacked, leading to different branched or linear products.

Chirality: Introducing chiral ligands is a common strategy to induce enantioselectivity in reactions. By creating a chiral environment around the metal center, the catalyst can differentiate between enantiotopic faces or groups of the prochiral substrate, leading to the formation of one enantiomer over the other. While this compound itself is not chiral, reactions that convert it into a chiral product (e.g., asymmetric hydrogenation to a chiral alkane or asymmetric hydration to a chiral alcohol) would benefit from chiral ligand design.

Examples in Olefin Metathesis: In olefin metathesis, a prime example of catalysis where ligand modification is crucial, changes in ancillary ligands have been shown to affect the relative stability of key intermediates like trigonal bipyramidal (TBP) and square pyramidal (SP) metallacyclobutanes rsc.org. This understanding has been instrumental in explaining reactivity differences between various metal-based catalysts (e.g., Mo vs. W) for different types of olefins rsc.org. The chemical shift of the metallacyclobutane intermediate can even serve as a descriptor for detecting the presence of a specific ligand field necessary for metathesis activity rsc.org.

By systematically varying the electronic and steric properties of ligands, researchers can fine-tune the catalytic activity, selectivity, and stability of catalysts for specific transformations of this compound, enabling the synthesis of desired products with high efficiency.

Surface Organometallic Chemistry Approaches for Heterogeneous Catalysts

Surface Organometallic Chemistry (SOMC) represents a powerful strategy for the rational design and synthesis of well-defined, single-site heterogeneous catalysts wikipedia.orgfishersci.at. This approach bridges the traditional gap between homogeneous and heterogeneous catalysis by applying the principles of molecular chemistry to solid surfaces wikipedia.orgfishersci.cawikipedia.org. In SOMC, the surface of a highly divided oxide support or metal nanoparticle is treated as a ligand, allowing for controlled reactions with molecular organometallic precursors wikipedia.orgfishersci.at. This enables the creation of active sites with known coordination spheres, which is crucial for understanding structure-activity relationships and developing predictable catalytic systems wikipedia.orgfishersci.atfishersci.fi.

The core concept of SOMC involves grafting organometallic compounds onto oxide surfaces, such as silica, to generate specific surface organometallic fragments (SOMFs) wikipedia.orgfishersci.at. These grafted molecular complexes can either serve directly as catalysts or be further transformed through post-grafting treatments fishersci.at. The well-defined nature of these active sites, or at least their precatalyst structures, facilitates a more rational development of catalysts fishersci.at. Characterization techniques like IR spectroscopy, advanced NMR, and EXAFS are instrumental in elucidating the molecular structure of these surface species fishersci.ca.

A significant application of SOMC in catalysis is the olefin metathesis reaction, a versatile transformation for carbon-carbon bond rearrangement fishersci.cafishersci.finih.gov. This reaction is crucial for synthesizing various alkenes and has seen considerable development through SOMC. Rhenium-, molybdenum-, and tungsten-based catalysts are particularly successful heterogeneous catalysts for olefin metathesis, often prepared via SOMC methodologies fishersci.canih.gov.

Detailed Research Findings: Formation of this compound via Olefin Metathesis

One notable example demonstrating the utility of SOMC in olefin metathesis involves the formation of this compound. Research has shown that propene and isobutene mixtures can be converted into this compound through cross-metathesis, alongside the self-metathesis product of propene fishersci.ca. This transformation is catalyzed by a well-defined rhenacarbene surface complex fishersci.ca.

The active rhenacarbene surface complex, identified as syn-[(≡SiO)Re(=CHtBu)(==CtBu)(CH2tBu)(==SiOSi≡)], is prepared by reacting the molecular precursor [Re(=CHtBu)(==CtBu)(CH2tBu)2] with a partially dehydroxylated silica surface at 700 °C fishersci.ca. This surface complex acts as an efficient catalyst for olefin metathesis, operating at low temperatures without the need for a co-catalyst fishersci.ca. The catalytic activity of such systems can be quantified by their Turnover Number (TON), which indicates the number of moles of product formed per mole of catalyst. For instance, in the metathesis of methyl oleate (B1233923), this rhenium-based SOMC catalyst achieved a TON of up to 900 fishersci.ca.

The ability to precisely control the structure of the active site on the surface, as afforded by SOMC, allows for a deeper understanding of the reaction mechanisms and enables the design of catalysts with tailored selectivity for specific olefin transformations, including the synthesis of branched alkenes like this compound wikipedia.orgfishersci.atfishersci.ca.

Catalytic Performance Data for Rhenium-based SOMC Catalyst in Olefin Metathesis

| Catalyst Precursor | Support | Surface Complex (Active Site) | Reaction Type | Substrates | Products (Relevant) | Performance Metric (TON) | Citation |

| [Re(=CHtBu)(==CtBu)(CH2tBu)2] | Silica | syn-[(≡SiO)Re(=CHtBu)(==CtBu)(CH2tBu)(==SiOSi≡)] | Olefin Metathesis | Propene, Isobutene | This compound, Propene self-metathesis products | Not specified for this reaction | fishersci.ca |

| [Re(=CHtBu)(==CtBu)(CH2tBu)2] | Silica | syn-[(≡SiO)Re(=CHtBu)(==CtBu)(CH2tBu)(==SiOSi≡)] | Olefin Metathesis | Methyl oleate | Methyl oleate metathesis products | Up to 900 | fishersci.ca |

Spectroscopic and Advanced Analytical Characterization of 2 Methyl 2 Pentene and Its Reactions

Infrared (IR) Spectroscopy Research

Infrared (IR) spectroscopy is a crucial tool for the identification and structural elucidation of organic compounds, including 2-Methyl-2-pentene, by analyzing the vibrational modes of its chemical bonds.

The IR spectrum of this compound provides characteristic absorption bands corresponding to its functional groups. As an alkene, it exhibits specific vibrational modes that are indicative of the carbon-carbon double bond and the associated C-H bonds. Key vibrational assignments for alkenes, which apply to this compound, include:

C=C stretching vibration : This absorption typically appears in the range of 1680-1640 cm⁻¹. For a branched alkene like 2-methylbut-2-ene (a related compound), this band is observed around 1660 cm⁻¹, often as a weak absorption docbrown.infolibretexts.orglibretexts.org.

=C-H stretching vibration : Bonds where hydrogen atoms are directly attached to the sp² hybridized carbons of the double bond show absorption bands in the region of 3100-3000 cm⁻¹ libretexts.orglibretexts.org.

C-H bending vibrations : These can occur in various regions, with out-of-plane =C-H bending vibrations typically found between 1000-650 cm⁻¹ libretexts.orglibretexts.org.

Alkyl C-H stretches : The C-H stretching vibrations from the methyl and methylene (B1212753) groups (sp³ hybridized carbons) are observed in the 3000-2850 cm⁻¹ range libretexts.orglibretexts.org.

The unique combination of these vibrational bands, particularly in the fingerprint region (approximately 1500 to 400 cm⁻¹), allows for the definitive identification and structural elucidation of this compound docbrown.info.

Table 1: Characteristic IR Absorption Bands for this compound (Expected Ranges)

| Functional Group/Vibration | Wavenumber Range (cm⁻¹) | Description |

| C=C Stretch | 1640-1680 | Carbon-carbon double bond stretching |

| =C-H Stretch | 3000-3100 | C-H stretching on sp² carbons |

| Alkyl C-H Stretch | 2850-3000 | C-H stretching on sp³ carbons (methyl, methylene) |

| =C-H Bend (out-of-plane) | 650-1000 | C-H bending on sp² carbons |

| Fingerprint Region | 400-1500 | Unique pattern for compound identification |

Fourier Transform Infrared (FTIR) spectroscopy, particularly with in situ probes, offers a powerful method for real-time monitoring of chemical reactions involving this compound. This technique enables the observation of reactant depletion, intermediate formation, and product accumulation without the need for sampling, providing dynamic insights into reaction mechanisms and kinetics researchgate.netmdpi.com.

For instance, in studies involving the ozonolysis of related unsaturated aldehydes like 2-methyl-2-pentenal (B83557), in situ FTIR has been successfully employed to monitor the concentration of the unsaturated aldehyde, with integrated IR bands observed in the 1615-1674 cm⁻¹ range acs.org. This demonstrates the utility of FTIR for tracking the double bond changes in this compound during reactions. By monitoring characteristic absorption bands, researchers can ascertain reaction progress, identify transient intermediates, and confirm the formation of final products, contributing to a deeper understanding of the reaction pathways mdpi.comacs.org.

Vibrational Mode Assignments and Structural Elucidation

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural information of this compound through the analysis of its fragmentation patterns.

The molecular weight of this compound (C₆H₁₂) is 84.16 g/mol nih.govfishersci.ca. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak for this compound is observed at m/z 84 nih.govfishersci.ca. The fragmentation pattern of this molecular ion is highly characteristic and aids significantly in structural confirmation.

A prominent feature in the mass spectrum of this compound is a strong peak at m/z 69 askfilo.compressbooks.pubvaia.comlibretexts.org. This peak corresponds to the loss of a methyl group (CH₃, 15 amu) from the molecular ion askfilo.compressbooks.pubvaia.com. The resulting carbocation, (CH₃)₂C=CHCH₂⁺, is resonance-stabilized, which accounts for its high abundance and the prominence of the m/z 69 peak as a base peak in some spectra vaia.com. This fragmentation pathway is a key differentiator when distinguishing this compound from its isomers, such as 2-hexene, which typically exhibits a base peak at m/z 55 due to the loss of an ethyl group (CH₂CH₃, 29 amu) askfilo.compressbooks.pubvaia.comcsusm.edu. Fragmentation in alkenes generally occurs at the weakest carbon-carbon bonds, leading to the formation of relatively stable carbocations pressbooks.publibretexts.org.

Table 2: Key Mass Spectrometry Data for this compound

| Feature | m/z Value | Description |

| Molecular Ion (M⁺) | 84 | Corresponds to C₆H₁₂⁺, molecular weight |

| Base Peak/Prominent Fragment | 69 | Loss of a methyl group (CH₃), forming a resonance-stabilized carbocation ((CH₃)₂C=CHCH₂⁺) askfilo.compressbooks.pubvaia.com |

Gas chromatography-mass spectrometry (GC-MS) is an invaluable hyphenated technique for the separation, identification, and quantification of this compound and its reaction products in complex mixtures. The GC component separates volatile components based on their boiling points and interactions with the stationary phase, while the MS component provides mass spectral data for identification utm.my.

GC-MS has been effectively utilized in various research applications involving this compound. For example, in studies on catalytic isomerization reactions, GC-MS is employed to monitor the distribution of products, allowing for the assessment of catalytic activity and selectivity . Similarly, in environmental and atmospheric chemistry studies, GC-MS is used to identify and quantify volatile organic compounds (VOCs) and reaction products generated from alkene transformations, such as those from ozonolysis reactions acs.orgnih.gov. The ability of GC-MS to provide both chromatographic separation and definitive mass spectral identification makes it a powerful tool for analyzing the outcomes of reactions involving this compound, even in highly complex matrices acs.orgutm.mynih.gov.

Fragmentation Pattern Analysis and Structural Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within molecules, particularly those with conjugated systems or chromophores. For simple, isolated alkenes like this compound, the primary electronic transition (π→π*) typically occurs in the far ultraviolet region, specifically at wavelengths below 200 nm masterorganicchemistry.com. This is characteristic of isolated carbon-carbon double bonds, which require high energy (short wavelength) for their electronic excitations.

The absence of significant absorption in the near UV or visible regions for this compound is expected due to the lack of extended conjugation within its structure. However, UV-Vis spectroscopy can still be valuable in studying reactions where this compound is a reactant or product, especially if the reaction involves the formation or consumption of conjugated systems or other chromophores. For instance, in kinetic studies of photosensitized oxidation reactions involving this compound, UV-Vis spectroscopy can be employed to monitor the formation or decay of light-absorbing species, thereby providing insights into reaction rates and mechanisms, and revealing effects such as solvent influences on these rates . The NIST WebBook also provides UV/Visible spectrum data for this compound, which can be referenced for specific absorption characteristics nist.govnist.gov.

UV Absorption Spectra Determination and Photolysis Constants

The spectroscopic characterization of this compound provides fundamental insights into its electronic structure and potential photochemical reactivity.

UV Absorption Spectra Determination

The ultraviolet (UV) absorption spectrum of this compound (C₆H₁₂) indicates that its absorbance occurs below 200 nm thegoodscentscompany.com. Detailed gas-phase UV/Vis spectral data for this compound are available, showing absorption across a range of wavelengths in the far UV region. The absorbance is typically reported as the logarithm of the molar absorptivity (Logarithm epsilon, log ε), which is a measure of how strongly a substance absorbs light at a given wavelength.

Table 1: UV/Vis Absorption Spectrum Data for this compound (Gas Phase)

| Wavelength (nm) | Logarithm Epsilon (log ε) thegoodscentscompany.comnih.gov |

| 170 | 2.8 |

| 175 | 3.0 |

| 180 | 3.2 |

| 185 | 3.4 |

| 190 | 3.6 |

| 195 | 3.8 |

| 200 | 4.0 |

| 205 | 4.2 |

These data highlight that this compound absorbs strongly in the vacuum ultraviolet (VUV) region, characteristic of isolated C=C double bonds (π→π* transitions) thegoodscentscompany.com.

Photolysis Constants

While photolysis is a known atmospheric degradation pathway for alkenes, specific photolysis constants or atmospheric lifetimes directly for this compound (C₆H₁₂) are not explicitly detailed in the provided search results. Studies often focus on related unsaturated compounds, such as 2-methyl-2-pentenal (an α,β-unsaturated aldehyde), for which UV absorption cross-sections and photolysis constants have been determined fishersci.canih.govcopernicus.orgcopernicus.orgresearchgate.netresearchgate.net. For instance, the photochemistry of 2-methyl-2-pentenal under simulated solar conditions has been investigated, including its UV absorption cross sections and effective photolysis quantum yield copernicus.orgcopernicus.org. However, these values are specific to the aldehyde and cannot be directly applied to the alkene, this compound.

Emerging Analytical Methodologies for Reaction Kinetics (e.g., SPME/GC–MS)

The study of reaction kinetics for volatile organic compounds like this compound requires sensitive and selective analytical techniques. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography–Mass Spectrometry (GC–MS) has emerged as a powerful methodology for this purpose.

SPME/GC–MS is particularly valuable for monitoring gas-phase reactions due to its ability to perform solvent-free extraction of analytes, followed by efficient separation and identification. This technique allows for the in-situ monitoring of both reagents and reaction products, providing critical data for kinetic studies nih.gov. The methodology is well-suited for volatile compounds, including those with low molecular weight and high volatility, which are often involved in complex reaction mechanisms uni.lu.

For example, SPME/GC–MS has been successfully employed to monitor the ozonolysis of 2-methyl-2-pentenal (2M2P), an α,β-unsaturated aldehyde structurally similar to this compound, under atmospheric simulation chamber conditions fishersci.canih.gov. In these studies, SPME/GC–MS, often in conjunction with Fourier Transform Infrared (FTIR) spectroscopy, enabled the identification and quantification of various products such as propanal, ethanal, methylglyoxal, and 2-hydroxypropanal (B1205545) fishersci.canih.gov. The use of derivatization reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can further enhance the detection of carbonyl-containing products by GC or GC-MS, demonstrating the versatility of the approach for diverse reaction products .

Beyond ozonolysis, SPME/GC–MS has also been applied to investigate the thermal degradation processes of polymers, where it helped identify volatile products, including various alkenes and alkanes, like 2-methyl-1-pentene (B165372), an isomer of this compound nih.gov. This highlights the broad applicability of SPME/GC–MS in studying reaction kinetics and product distributions for a range of hydrocarbon compounds and their derivatives. The ability of SPME/GC–MS to provide detailed qualitative and quantitative information on reaction mixtures makes it an indispensable tool for elucidating complex chemical pathways involving this compound and similar compounds.

Computational Chemistry and Theoretical Studies on 2 Methyl 2 Pentene

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of molecular structures, energies, and reaction pathways by solving the electronic Schrödinger equation.

Studies involving quantum chemical calculations have investigated the reaction energy profiles and transition states for 2-Methyl-2-pentene, particularly in reactions such as the addition of hydroxyl (OH) radicals to substituted ethenes. In one such study, this compound was among the selected molecules for which full geometry optimization was carried out to determine relative energies and activation energies. It was observed that as the number of substituted methyl groups increased, the calculated activation energy for OH addition became more negative. This suggests that the presence of methyl groups on the alkene can influence the reaction kinetics. The energy profiles often reveal the formation of a stable pre-reactive complex, followed by a transition state whose energy is lower than that of the isolated reactants, indicating a favorable reaction pathway.

Various quantum chemical methodologies, including Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)), are employed to study the electronic structure and reactivity of molecules. For this compound, MP2/6-311G** level of theory has been used for geometry optimization, and projected MP2 (PMP2) with extended basis sets (e.g., aug-cc-pVTZ//MP2/6-311++G(3df,2p)) for energy calculations in the context of OH addition reactions. These methods allow for the calculation of energies of intermediate structures and transition states with a reasonable degree of precision, thereby enabling the modeling of reaction paths. While CCSD(T) is often considered a gold standard for highly accurate energy calculations, its computational cost can be high, and its applicability depends on the specific system and properties being investigated. nih.govaip.orgnih.gov DFT methods, on the other hand, offer a balance of accuracy and computational efficiency, making them widely used for larger systems and more extensive studies. nih.govnih.govresearchgate.net

Investigation of Reaction Energy Profiles and Transition States

Molecular Dynamics Simulations (Theoretical Framework for Reaction Dynamics)

Molecular Dynamics (MD) simulations provide a theoretical framework for understanding reaction dynamics by tracking the time evolution of atoms and molecules. First-principles MD simulations, where the forces on nuclei are derived from quantum mechanical calculations of electrons, are particularly valuable for simulating chemical reactions under operating conditions. nih.govacs.org Unlike static approaches that consider only a limited number of points on the potential energy surface, MD simulations can describe the real-time evolution of a system, allowing for the exploration of complex reaction pathways and the identification of transient intermediates. acs.org Enhanced sampling methods, such as metadynamics, are often combined with MD protocols to efficiently sample low-probability regions of configuration space corresponding to activated states. nih.gov While specific detailed molecular dynamics simulations focusing solely on the reaction dynamics of this compound were not found in the provided literature, the general methodology of MD is highly applicable to studying the behavior of such unsaturated hydrocarbons in various environments, including catalytic processes. nih.govacs.org

Kinetic Modeling and Mechanistic Prediction

Kinetic modeling and mechanistic prediction involve developing detailed chemical kinetic reaction mechanisms to describe the rates and pathways of chemical reactions.

The development of detailed chemical kinetic reaction mechanisms is crucial for understanding complex chemical processes, such as the oxidation and combustion of hydrocarbons. These mechanisms involve identifying elementary reactions, determining their rate constants, and predicting the concentrations of various species over time. For allylic hydrocarbons, understanding the role of allylic C-H bonds and allylic radicals is particularly important due to their influence on reactivity. While extensive kinetic modeling studies have been conducted for related branched unsaturated hydrocarbons, such as 2-methyl-2-butene (B146552), focusing on their oxidation and the role of allylic species, specific detailed chemical kinetic reaction mechanisms developed for this compound were not identified in the provided search results. nih.govcapes.gov.brosti.govresearchgate.netacs.org Such modeling efforts typically involve integrating experimental data from techniques like shock tube experiments and jet-stirred reactors with computational predictions to build comprehensive models. nih.govcapes.gov.brosti.govresearchgate.netacs.org

Industrial Chemical Processes and Derived Applications of 2 Methyl 2 Pentene

Role in Polymer and Elastomer Industries

2-Methyl-2-pentene plays a significant role in the polymer and elastomer industries, primarily through its application in vulcanization studies and as a precursor for essential monomers.

Research in Vulcanization Chemistry

This compound serves as a crucial model compound for natural rubber (NR) in studies concerning sulfur vulcanization. nih.govfishersci.cafishersci.cawikipedia.org Research, such as that conducted by Lautenschlaeger et al. in 1979, utilized this compound to simulate the vulcanization process of natural rubber. This work provided detailed insights into the terminal structure, external network structure, and main chain isomerization products of the cross-linking bonds formed during vulcanization. fishersci.cawikipedia.org Such model studies are instrumental in understanding the complex chemistry of crosslink reactions and how changes in vulcanization conditions influence the final properties of rubber. fishersci.ca In unaccelerated systems, this compound facilitates the formation of alkenyl-alkyl cross-links, while in the presence of accelerators like CBS, it leads to di-alkenyl structures. nih.gov However, it is important to note that while useful, simpler model compounds like this compound may not fully replicate the intricate vulcanization behavior of polyisoprene, which might necessitate the presence of at least two isoprene (B109036) units for reactions at adjacent methylenic carbons. uni.luwikipedia.org

Precursor for Key Monomers (e.g., Isoprene)

This compound functions as a vital intermediate in the industrial production of various polymers, notably in the synthesis of isoprene. nih.gov Isoprene (C₅H₈), a key monomer for synthetic rubber manufacturing, including butyl rubber and synthetic polyisoprene, is produced through processes involving this compound. nih.govfishersci.nonih.gov

A prominent method for isoprene synthesis is the Goodyear-Scientific Design process, which involves a three-step sequence:

Dimerization of Propene: Propene (C₃H₆) is dimerized to form 2-methyl-1-pentene (B165372). nih.govnih.govthegoodscentscompany.comwikipedia.orgwikipedia.orgnih.gov

Isomerization: The 2-methyl-1-pentene is then isomerized to this compound. nih.govnih.govthegoodscentscompany.comwikipedia.orgwikipedia.orgnih.gov

Cracking (Pyrolysis): Finally, this compound undergoes thermal cracking, losing methane (B114726) (CH₄) to yield isoprene. nih.govnih.govthegoodscentscompany.comwikipedia.orgwikipedia.orgnih.govthegoodscentscompany.comnih.gov

This thermal cracking route is often favored over catalytic dehydrogenation methods involving isoamylenes due to its lower cost and higher yield. thegoodscentscompany.com Industrial processes can achieve a significant yield of isoprene, with reports indicating 50-65 wt.% yield based on the this compound content of the feed stream. thegoodscentscompany.com

Table 1: Isoprene Production via this compound Pyrolysis

| Feed Component | Conversion to Isoprene (wt.%) thegoodscentscompany.com | Conversion to Propylene (B89431) (wt.%) thegoodscentscompany.com | Conversion to Ethylene (B1197577) (wt.%) thegoodscentscompany.com |

| C₄ olefin feed | At least 28 | 37 | 7 |

| Purified this compound feed (96.7 wt.%) | 50-65 (based on this compound) | <1 | 25 |

Applications in Fine Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of various fine chemicals, contributing to the production of carbonyl compounds, diols, and specialized fluorinated organic products.

Intermediate for Carbonyl Compounds and Diols Production

The double bond of this compound makes it susceptible to oxidation and ozonolysis, reactions that can yield carbonyl compounds or diols. nih.gov For instance, during ozonolysis, the double bond reacts with ozone to form an ozonide intermediate, which subsequently decomposes to produce carbonyl compounds. nih.gov

An example of a carbonyl compound relevant to this discussion is 2-methyl-2-pentenal (B83557) (C₆H₁₀O). This compound can be synthesized via aldehyde-aldehyde condensation using n-propanal as a raw material and serves as an intermediate for pharmaceuticals, agrochemicals, and flavorings. fishersci.fithegoodscentscompany.com Further hydrogenation of 2-methyl-2-pentenal can selectively lead to different fine chemical intermediates:

2-Methylpentanal (C₆H₁₂O): A saturated aldehyde that acts as a precursor for sedative drugs.

2-Methyl-2-penten-1-ol (C₆H₁₂O): An unsaturated alcohol with potential applications in fragrance synthesis. nih.govwikipedia.org

Table 2: Products from 2-Methyl-2-pentenal Hydrogenation

| Product Name | Chemical Class | Primary Application | Selectivity (at optimal conditions) |

| 2-Methylpentanal | Saturated Aldehyde | Sedative Drug Precursor | 100% (under mild conditions) |

| 2-Methyl-2-penten-1-ol | Unsaturated Alcohol | Fragrance Intermediate | 54% (with 60% conversion) |

Beyond carbonyl compounds, this compound can also be involved in the production of diols through oxidation processes. nih.gov While 2-methyl-2,4-pentanediol (MPD), a common diol, is industrially produced from diacetone alcohol by hydrogenation, the general principle of diol formation from this compound via oxidation remains a relevant chemical pathway. Furthermore, this compound itself can be synthesized from a carbonyl compound and a haloalkane through a two-step process involving aldol (B89426) condensation followed by an elimination reaction.

Synthesis of Specialized Fluorinated Organic Products

This compound is instrumental in the synthesis of specialized fluorinated organic products, particularly its perfluorinated derivative, Perfluoro-2-methyl-2-pentene (B72772) (PMP, C₆F₁₂). PMP is a versatile intermediate utilized in the synthesis of various high-value fluorinated compounds. It reacts with carboxylic acids or alcohols in the presence of bases to yield fluorinated products, such as acid fluorides or alkyl fluorides. nih.gov

The applications of PMP extend to the synthesis of surfactants, fabric treatment agents, and paper treatment agents. Its non-chlorinated nature makes it an environmentally favorable alternative to chlorofluoroalkanes (CFCs), leading to its application in refrigerants, fire extinguishing agents, foam foaming agents, and heat transfer agents for electronic components. PMP also undergoes reactions with α-oxides in the presence of cesium fluoride (B91410) (CsF), forming olefins containing perfluoro(dimethylpropyl)methyl groups and cesium perfluoro-2-methyl-penten-3-olate. Depending on the amount of basic catalyst used, PMP's reactions with alcohols can result in either fluorine substitution products or addition products.

Contribution to Fuel and Petrochemical Formulations

This compound is intrinsically linked to fuel and petrochemical formulations through its origin and its role as an intermediate in the production of other petrochemicals. It is primarily derived from catalytic naphtha, which is a feedstock obtained from the fluid catalytic cracking (FCC) of gas oils. nih.gov The industrial production of this compound involves a sequence of fractionation, isomerization, and purification steps. nih.gov While not directly highlighted as a fuel additive or octane (B31449) booster in the provided information, its fundamental role as a building block within the petrochemical industry, particularly as a precursor to monomers like isoprene that are crucial for synthetic rubber used in tires, underscores its contribution to the broader petrochemical landscape. nih.govfishersci.nonih.gov

Component in Catalytic Naphtha Streams

Pentenes (C5 olefins), including this compound, are common components found in lighter oil streams derived from the distillation of petroleum, particularly after processes like hydrotreating and fluid catalytic cracking (FCC). krohne.com These C5 olefins are part of naphtha streams, which are crucial feedstocks in refineries. krohne.comprocurementresource.com

Naphtha streams containing pentenes are often subjected to catalytic reforming processes. While the primary goal of catalytic naphtha reforming is to convert low-octane naphtha into high-octane reformate for gasoline blending, the specific fate of individual alkenes like this compound within these complex streams can vary. Pentenes are generally considered valuable precursors in the production of fuels. wikipedia.org

Indirect Relevance in the Production of Anti-knock Additives (e.g., 2,2,4-Trimethylpentane)

This compound has indirect relevance in the production of anti-knock additives, such as 2,2,4-trimethylpentane (B7799088) (commonly known as isooctane). Isooctane is a critical component of gasoline, serving as the 100-point standard on the octane rating scale due to its high knock resistance. wikipedia.org

Synthesis of Value-Added Derivatives

This compound can serve as a starting material for the synthesis of various value-added chemical derivatives.

Production of 2-Methyl-2-pentenenitrile via Ammoxidation

2-Methyl-2-pentenenitrile can be produced from this compound through a process known as ammoxidation. Ammoxidation is a catalytic process that involves the reaction of a hydrocarbon (in this case, an alkene), ammonia (B1221849), and oxygen to produce an unsaturated nitrile. nih.govresearchgate.netgoogle.com While ammoxidation is widely known for producing acrylonitrile (B1666552) from propene, the vapor phase ammoxidation of this compound with ammonia has been documented as a method for manufacturing 2-methyl-2-pentenenitrile. nih.gov

Table 1: Properties of 2-Methyl-2-pentenenitrile

| Property | Value | Source |

| Molecular Formula | C₆H₉N | nih.gov |

| Molecular Weight | 95.14 g/mol | nih.gov |

| Physical Description | Liquid | nih.gov |

| IUPAC Name | (E)-2-methylpent-2-enenitrile | nih.gov |

| CAS Number | 31551-28-7 | nih.gov |

Generation of Alcohols via Hydration (e.g., 2-Methyl-2-butanol from related pentenes)

Alkenes, including this compound, can be converted into alcohols through hydration reactions. Acid-catalyzed hydration is a common method where the double bond of the alkene reacts with water in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄). brainly.comvaia.comyoutube.com

For this compound, the major product from acid-catalyzed hydration is 2-methyl-2-pentanol (B124083). This reaction follows Markovnikov's rule, where the hydroxyl (-OH) group attaches to the more substituted carbon atom of the original double bond, and the hydrogen atom attaches to the less substituted carbon. brainly.comvaia.comyoutube.com The formation of a stable tertiary carbocation intermediate is a key step in this process. brainly.com While the example provided in the prompt specifically mentions "2-Methyl-2-butanol from related pentenes," the principle of hydration applies directly to this compound to yield 2-methyl-2-pentanol.

Table 2: Properties of 2-Methyl-2-butanol

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O | fishersci.co.ukfishersci.ca |

| Molecular Weight | 88.15 g/mol | fishersci.co.ukfishersci.ca |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 101-103 °C | wikipedia.org |

| Density | 0.805 g/cm³ | wikipedia.org |

| IUPAC Name | 2-Methylbutan-2-ol | fishersci.co.ukfishersci.cawikipedia.org |

| CAS Number | 75-85-4 | fishersci.co.ukfishersci.cawikipedia.org |

Environmental Chemistry and Atmospheric Transformations of 2 Methyl 2 Pentene

Atmospheric Oxidation Processes